4-cyclopentyl-3-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a cyclopentyl ring, a fluorobenzenesulfonyl group, a piperidine ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a sulfonyl chloride derivative.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzenesulfonyl chloride and the piperidine intermediate.
Formation of the Triazolone Moiety: The triazolone ring can be formed through a cyclization reaction involving a suitable hydrazine derivative and an isocyanate.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced via an alkylation reaction using a cyclopentyl halide and the triazolone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonyl group or the piperidine ring.
Cyclization: Further cyclization reactions can be performed to create more complex ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Cyclization: Hydrazine hydrate in ethanol for triazolone formation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidines or triazolones.
Cyclization: Formation of fused ring systems.
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammation.
Biological Research: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Pharmaceutical Industry: Potential use as an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine and triazolone rings can interact with receptor sites, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-CYCLOPENTYL-3-[1-(3-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
- 4-CYCLOPENTYL-3-[1-(3-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Uniqueness
The presence of the fluorobenzenesulfonyl group in 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- or methyl-substituted analogs
Properties
Molecular Formula |
C19H25FN4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H25FN4O3S/c1-22-19(25)24(16-6-2-3-7-16)18(21-22)14-9-11-23(12-10-14)28(26,27)17-8-4-5-15(20)13-17/h4-5,8,13-14,16H,2-3,6-7,9-12H2,1H3 |
InChI Key |
VBLMGLYBFXDQAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.